Methyl 2-(4-methyl-3-piperidyl)acetate
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Overview
Description
Methyl 2-(4-methyl-3-piperidyl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry, particularly in the synthesis of various drugs and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methyl-3-piperidyl)acetate typically involves the reduction of pyridine derivatives. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the reduction of a-phenyl-a-(2-pyridyl)acetonitrile to the corresponding amide, followed by alcoholysis and reduction of the pyridine ring to the piperidine ring in the presence of a platinum catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The use of platinum catalysts, although effective, can be expensive and technologically challenging due to the need for careful handling and preparation of the catalyst .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methyl-3-piperidyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions are common in the synthesis of piperidine derivatives, often using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts such as platinum, palladium, or nickel.
Substitution: Nucleophiles such as halides, amines, and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated piperidine derivatives .
Scientific Research Applications
Methyl 2-(4-methyl-3-piperidyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methyl-3-piperidyl)acetate involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and prolonging their action. This mechanism is similar to that of methylphenidate, a well-known psychostimulant used in the treatment of ADHD .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A psychostimulant used for ADHD and narcolepsy.
Ethylphenidate: A derivative of methylphenidate with similar pharmacological effects.
Piperidine derivatives: Various compounds containing the piperidine ring, used in pharmaceuticals and organic synthesis
Uniqueness
Methyl 2-(4-methyl-3-piperidyl)acetate is unique due to its specific structure, which allows it to interact with neurotransmitter systems effectively. Its ability to inhibit the reuptake of norepinephrine and dopamine makes it a valuable compound in the development of drugs for neurological disorders .
Properties
IUPAC Name |
methyl 2-(4-methylpiperidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-3-4-10-6-8(7)5-9(11)12-2/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOYZIYHCVPAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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